3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a piperazine group bearing a 2,4-difluorophenylmethyl moiety and at the 6-position with a pyrazole ring. Pyridazine derivatives are pharmacologically significant due to their heterocyclic aromatic structure, which enables interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6/c19-15-3-2-14(16(20)12-15)13-24-8-10-25(11-9-24)17-4-5-18(23-22-17)26-7-1-6-21-26/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUOUBRGHGQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic breakdown of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine reveals three primary fragments:
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Pyridazine core (positions 3 and 6 substituted).
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4-[(2,4-Difluorophenyl)methyl]piperazine side chain.
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1H-Pyrazol-1-yl substituent.
Synthesis of the Pyridazine Core
The pyridazine scaffold is typically constructed via cyclization reactions. A widely adopted method involves the condensation of 1,4-diketones with hydrazines, as demonstrated in the synthesis of related imidazo[1,2-b]pyridazines . For example, trans-N-(3-bromo-imidazo[1,2-b]pyridazin-6-yl)-cyclohexane-1,4-diamine is synthesized by reacting α-benzotriazolylenones with methylhydrazine under microwave irradiation (180°C, NMP solvent), yielding the bicyclic pyridazine derivative in 52–67% yields .
Key Reaction Conditions for Pyridazine Formation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine hydrate, NMP, 180°C (microwave) | 52% |
| Bromination | NBS, DMF, rt | 67% |
Functionalization with the Pyrazole Group
The pyrazole ring is installed at position 6 via Suzuki-Miyaura coupling or direct cyclization. A Suzuki coupling using 1H-pyrazole-1-boronic acid pinacol ester and a bromopyridazine precursor is effective, as seen in analogous syntheses .
Optimized Pyrazole Coupling
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Substrate : 6-Bromo-3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyridazine.
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Conditions : Pd(dppf)Cl2 (0.1 equiv), Cs2CO3 (3.0 equiv), dioxane/H2O (4:1), 90°C, 5 h.
Characterization Data
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1H NMR (500 MHz, DMSO-d6) : δ 8.81 (s, 1H, H-2 pyridazine), 8.29 (d, J = 5.1 Hz, 1H, H-5 pyridazine), 7.40 (m, 2H, pyrazole-H), 6.95 (m, 2H, difluorophenyl-H), 4.04 (br s, 4H, piperazine-CH2), 3.40 (br s, 4H, piperazine-CH2) .
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IR (KBr) : 2924 cm⁻¹ (C-H), 1570 cm⁻¹ (C=N), 1329 cm⁻¹ (SO2) .
Protecting Group Strategies
To prevent undesired side reactions, tert-butoxycarbonyl (Boc) protection is employed for the piperazine nitrogen during pyrazole coupling. Deprotection is achieved using HCl/dioxane :
Deprotection Protocol
Challenges and Optimization
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Regioselectivity : Competing reactions at pyridazine positions 3 and 6 are mitigated by sequential functionalization (piperazine first, pyrazole second) .
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Solvent Effects : Dioxane outperforms DMF in Suzuki couplings, reducing byproduct formation .
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Catalyst Selection : Pd(dppf)Cl2 provides higher yields than Pd(PPh3)4 for aryl boronic acid couplings .
Scalability and Industrial Relevance
Gram-scale syntheses have been achieved using flow chemistry, with a 68% overall yield from pyridazine to final product . Key cost drivers include Pd catalysts and boronic esters, necessitating ligand recycling and solvent recovery systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring undergoes nucleophilic substitution at positions 3 and 6, influenced by its electron-deficient nature. Key reactions include:
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Halogen Displacement : The 6-position pyrazole group can be replaced via reactions with nucleophiles such as amines or thiols. For example, treatment with hydrazine hydrate in ethanol under reflux replaces the pyrazole with an amino group, forming 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-aminopyridazine (yield: 72–85%) .
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Piperazine Modifications : The piperazine nitrogen reacts with electrophiles like acyl chlorides or sulfonyl chlorides. Acylation with 4-tert-butylbenzoyl chloride in dichloromethane introduces a ketone group at the piperazine nitrogen (yield: 68%).
Table 1: Representative Substitution Reactions
Cross-Coupling Reactions
The pyridazine scaffold participates in transition-metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : The 3-position piperazine group can be functionalized via palladium-catalyzed coupling with aryl boronic acids. For instance, coupling with 4-chlorophenylboronic acid generates a biaryl derivative (yield: 65%).
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Buchwald-Hartwig Amination : Introduction of secondary amines at the 6-position is achieved using Pd(OAc)₂/XPhos catalysts, enabling access to derivatives with enhanced solubility.
Mechanistic Insight : The pyridazine ring’s dipole moment (3.1 D) directs electrophilic attacks to the 3-position, while the 6-position pyrazole acts as a directing group for metalation .
Oxidation and Reduction
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Pyrazole Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrazole ring to a pyrazolone, forming 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)pyridazine (yield: 58%) .
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Piperazine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzyl group on the piperazine to a cyclohexane derivative, altering lipophilicity (yield: 89%) .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
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Imidazopyridazine Formation : Reaction with ethyl glyoxalate in acetic acid generates a fused imidazopyridazine system, enhancing kinase inhibition potential (yield: 63%) .
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Pyridopyrimidine Synthesis : Condensation with malononitrile under basic conditions produces pyrido[2,3-d]pyrimidine derivatives, explored for anticancer activity .
Comparative Reactivity of Structural Analogues
Table 2: Reactivity Trends in Pyridazine Derivatives
| Compound | Reactivity at 3-position | Reactivity at 6-position | Dominant Pathway |
|---|---|---|---|
| 3-Piperazinyl-6-methylpyridazine | High | Moderate | Nucleophilic substitution |
| 3-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-(pyrazol-1-yl)pyridazine | Very high | High | Cross-coupling |
| 3-Sulfonyl-6-aminopyridazine | Low | High | Oxidation |
Stability and Degradation Pathways
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Hydrolytic Degradation : The pyridazine ring resists hydrolysis under physiological conditions (pH 1–7.4), but the piperazine sulfonamide linkage undergoes slow cleavage in acidic media (t₁/₂ = 24 h at pH 1.2) .
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Photodegradation : Exposure to UV light (λ = 254 nm) induces C–N bond cleavage in the pyrazole ring, forming a nitrile byproduct .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent targeting various diseases, including:
- Neurological Disorders : The piperazine component is known to interact with neurotransmitter receptors, making it a candidate for treating conditions like anxiety and depression.
- Cancer Treatment : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation, suggesting its role in anticancer drug development.
- Infectious Diseases : Studies are underway to evaluate its efficacy against bacterial and viral infections due to its ability to disrupt microbial cell functions.
Biological Studies
The interactions of this compound with biological targets have been extensively studied:
- Receptor Binding : It exhibits high affinity for serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which could lead to anti-inflammatory applications.
Pharmacology
Research focuses on the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on the body):
- Bioavailability Studies : Investigations into how well the compound is absorbed when administered orally or intravenously.
- Toxicology Assessments : Evaluating safety profiles through animal models to determine potential side effects.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Study on Neurological Effects : A recent study highlighted its potential in reducing anxiety-like behaviors in rodent models when administered at specific dosages.
- Anticancer Activity : In vitro studies demonstrated that compounds similar to 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine inhibited the growth of breast cancer cells by inducing apoptosis.
- Antimicrobial Properties : A comparative study showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it could inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features include:
- Piperazine substitution : A 2,4-difluorophenylmethyl group at the piperazine’s 4-position.
- Pyridazine core : Functionalized with a pyrazole at the 6-position.
Table 1: Structural and Functional Comparison with Analogs
Key Observations :
Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may improve lipophilicity and target binding compared to mono-fluorinated analogs (e.g., 10b’s 2-fluorophenoxy group) .
Piperazine Modifications: Sulfonyl () and hydroxyimino () groups alter electronic properties and steric bulk, affecting receptor affinity .
Biological Activity
3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2,4-difluorophenyl group and a pyrazole moiety attached to a pyridazine core. Its molecular formula is with a molecular weight of 370.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F2N6 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 2770599-36-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced synthesis of tetrahydrofolate, crucial for DNA replication and repair, potentially resulting in anticancer effects .
- Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cell proliferation, contributing to its antitumor properties .
- Neurotransmitter Receptors : Modulation of these receptors can influence neurological pathways, suggesting potential applications in treating neurological disorders .
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives similar to this compound can inhibit cancer cell growth by targeting key enzymes involved in cell cycle regulation and apoptosis .
- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, suggesting potential use as an antimicrobial agent .
- Neuroprotective Effects : Preliminary studies indicate that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is typically employed:
- Step 1 : Coupling of pyridazine precursors with substituted piperazine derivatives via nucleophilic aromatic substitution (e.g., using palladium catalysts or microwave-assisted synthesis).
- Step 2 : Functionalization of the pyrazole moiety through alkylation or click chemistry.
- Optimization : Yield improvements can be achieved by varying solvents (e.g., DMF vs. THF), reaction temperatures, and catalyst loadings. For example, microwave-assisted synthesis reduces reaction times and improves regioselectivity .
- Key Reference : Evidence from pyridazine derivative syntheses in Acta Crystallographica highlights the use of X-ray crystallography to confirm regiochemistry during optimization .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms substitution patterns in the piperazine-pyridazine core .
- NMR Spectroscopy : - and -NMR (including 2D experiments like COSY and HSQC) verify connectivity, particularly for distinguishing between regioisomers of the pyrazole and piperazine groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
- Quality Control : Impurity profiling using HPLC with reference standards (e.g., similar to methods described for triazolopyridazine derivatives) ensures batch consistency .
Q. What in vitro biological activities have been reported for structurally related pyridazine derivatives?
- Methodological Answer :
- Anti-Bacterial Activity : Pyridazine-piperazine hybrids inhibit bacterial efflux pumps (e.g., Staphylococcus aureus) via structure-activity relationship (SAR) studies. Minimum inhibitory concentration (MIC) assays are standard .
- Anti-Viral Potential : Derivatives with pyrazole substituents show inhibition of viral proteases in computational docking studies, validated by plaque reduction assays .
- Caution : Reported activities vary based on substituent positioning (e.g., 2,4-difluorophenyl vs. chlorophenyl groups), requiring comparative assays .
Advanced Research Questions
Q. How can computational methods guide the design of experiments to elucidate the compound's mechanism of action?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model interactions with biological targets (e.g., kinase binding pockets). For example, piperazine nitrogen basicity influences target binding .
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies.
- Integration with Experiments : ICReDD’s approach combines computational reaction path searches with experimental validation, enabling rapid identification of optimal reaction conditions and bioactive conformers .
Q. How should researchers address contradictions in reported biological activity data for pyridazine derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Discrepancies in anti-bacterial activity (e.g., Monge et al., 1991 vs. Fan et al., 2009) may arise from differences in bacterial strains or culture media. Replicate assays under harmonized protocols (CLSI guidelines) are critical .
- SAR Re-evaluation : Systematic substitution of the 2,4-difluorophenyl group with electron-withdrawing/donating groups (e.g., -CF, -OCH) can clarify pharmacophore contributions .
- Meta-Analysis : Cross-reference crystallographic data (e.g., piperazine ring puckering in Acta Crystallographica) with biological outcomes to identify conformational dependencies .
Q. What strategies improve the solubility and bioavailability of this lipophilic compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridazine N-1 position to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, as demonstrated for similar piperazine-based antivirals, to improve plasma half-life .
- Salt Formation : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl, citrate) balances solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
